![molecular formula C8H16Cl2N2O B3067945 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride CAS No. 1956389-84-6](/img/structure/B3067945.png)
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Overview
Description
“1,8-Diazaspiro[4.5]decan-2-one dihydrochloride” is an organic compound that belongs to a class of molecules known as spiro compounds. It has a molecular weight of 241.16 . The IUPAC name for this compound is 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O.2ClH/c1-11-8(12)2-3-9(11)4-6-10-7-5-9;;/h10H,2-7H2,1H3;2*1H . This indicates the presence of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.16 and its InChI key is AGUXJZVKQYOFKY-UHFFFAOYSA-N .Scientific Research Applications
RIPK1 Kinase Inhibition for Necroptosis Modulation
- Application : Researchers have discovered that 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride derivatives exhibit potent RIPK1 inhibitory activity . Specifically, compound 41 demonstrated significant inhibitory effects against RIPK1 (IC50 = 92 nM) and anti-necroptotic activity in U937 cells. These findings suggest its potential as a lead compound for developing necroptosis inhibitors .
Drug Development
Mechanism of Action
Target of Action
The primary target of 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .
Mode of Action
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which can have therapeutic potential in many human diseases .
Biochemical Pathways
The inhibition of RIPK1 by 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the swelling of organelles and subsequent rupture of the plasma membrane .
Pharmacokinetics
The ADME properties of 1,8-Diazaspiro[4It’s worth noting that the compound’s effectiveness in an acute ulcerative colitis model suggests it has sufficient bioavailability .
Result of Action
The inhibition of RIPK1 by 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could be effective in treating diseases where necroptosis plays a key role .
Future Directions
properties
IUPAC Name |
1,8-diazaspiro[4.5]decan-2-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;;/h9H,1-6H2,(H,10,11);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVHICWCZWPQFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1=O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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